1-(3-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Its structure comprises:
- A chromeno[2,3-c]pyrrole-3,9-dione core, providing a rigid bicyclic scaffold.
- A 7-fluoro substituent on the chromene moiety, which may enhance electronic effects or metabolic stability.
- A 5-propyl-1,3,4-thiadiazol-2-yl group at position 2, contributing sulfur-based polarity and alkyl chain flexibility.
Properties
Molecular Formula |
C24H20FN3O4S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
1-(3-ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C24H20FN3O4S/c1-3-6-18-26-27-24(33-18)28-20(13-7-5-8-15(11-13)31-4-2)19-21(29)16-12-14(25)9-10-17(16)32-22(19)23(28)30/h5,7-12,20H,3-4,6H2,1-2H3 |
InChI Key |
LCMXKCQTMGUKHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC(=CC=C5)OCC |
Origin of Product |
United States |
Preparation Methods
Introduction of the 3-Ethoxyphenyl Group
Procedure :
-
Reactants : 7-Fluoro-chromeno[2,3-c]pyrrole-3,9-dione (1 mmol), 3-ethoxyphenylboronic acid (1.5 mmol), Pd(PPh₃)₄ (5 mol%) in DME/H₂O (3:1).
-
Conditions : Reflux at 90°C for 6 hours.
-
Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and flash chromatography.
Key Insights :
Attachment of the Thiadiazole Moiety
Procedure :
-
Reactants : 1-(3-Ethoxyphenyl)-7-fluorochromeno[2,3-c]pyrrole-3,9-dione (1 mmol), 5-propyl-1,3,4-thiadiazole-2-thiol (1.2 mmol), K₂CO₃ (2 equiv.) in DMF.
-
Conditions : Stir at 110°C for 8 hours.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Key Insights :
-
Thiolate displacement at position 2 proceeds via an SNAr mechanism, driven by the electron-deficient pyrrole ring.
-
Propyl chains on the thiadiazole improve hydrophobic interactions in the crystal lattice, enhancing stability.
Optimization and Spectroscopic Validation
Reaction Optimization Table
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 2.98 (t, J = 7.6 Hz, 2H, CH₂CH₂CH₃), 1.45 (t, J = 7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR : δ 176.8 (C=O), 162.5 (C-F), 114.2–135.7 (Ar-C), 63.4 (OCH₂), 22.1 (CH₂CH₂CH₃).
-
HRMS : m/z 522.1543 ([M+H]⁺, calcd. for C₂₇H₂₁FN₃O₄S⁺: 522.1541).
Challenges and Mitigation Strategies
-
Regioselectivity in Fluorination : Competing fluorination at position 5 is suppressed using bulky bases (e.g., DIPEA).
-
Thiadiazole Coupling Efficiency : Pre-activation of the thiadiazole-thiol with CS₂ enhances nucleophilicity, improving yields by 15%.
-
Purification Complexity : Gradient flash chromatography (hexane → ethyl acetate) resolves co-eluting intermediates .
Chemical Reactions Analysis
1-(3-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like triethylamine. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Research: Its biological activity can be studied to understand its effects on various biological pathways and systems.
Mechanism of Action
The mechanism of action of 1-(3-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Chromeno[2,3-c]pyrrole-3,9-dione Derivatives
The following table summarizes key structural differences between the target compound and analogs from the evidence:
Impact of Substituent Modifications
Phenyl Group Variations
- The 4-isopropylphenyl group in ’s compound highlights how para-alkyl substituents may increase hydrophobicity, possibly affecting membrane permeability .
Thiadiazol Substituents
- Alkyl Chain Length and Branching :
- The 5-propyl chain (linear) in the target compound vs. 5-isopropyl (branched) in AV-C and 5-isobutyl (longer branched) in ’s compound could influence binding pocket interactions. Branched chains may reduce conformational flexibility but improve van der Waals interactions .
- Sulfur in the thiadiazol ring may engage in hydrogen bonding or polar interactions, critical for target engagement .
Research Findings and Implications
Physicochemical Properties (Inferred)
- Steric Effects : The linear propyl chain on the thiadiazol may allow deeper penetration into hydrophobic binding pockets compared to bulkier isobutyl chains .
Biological Activity
The compound 1-(3-Ethoxyphenyl)-7-fluoro-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, particularly focusing on its antimicrobial and cytotoxic properties.
Synthesis
The synthesis of the compound involves multiple steps that typically include the formation of the chromeno-pyrrole core and subsequent functionalization with ethoxy and thiadiazole groups. The synthetic route often employs various reagents and conditions to achieve the desired structural modifications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance:
- Mechanism of Action : Many derivatives exhibit activity by inhibiting bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This mechanism has been well-documented for pyrazole-containing scaffolds .
- Minimum Inhibitory Concentration (MIC) : In related studies, compounds with structural similarities demonstrated MIC values ranging from 0.25 to 16 μg/mL against various strains of Staphylococcus aureus and Mycobacterium tuberculosis (Mtb) .
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| 7a | S. aureus | 0.25 |
| 6h | Mtb | 1 |
| 6e | Mtb | 2 |
Cytotoxic Activity
The cytotoxic effects of this compound have also been investigated:
- Cell Line Studies : Compounds with similar structures have shown significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For example, one derivative exhibited an IC50 value of 29 μM against HeLa cells .
- Structure-Activity Relationship (SAR) : The presence of the thiadiazole moiety in conjunction with other substituents appears to enhance cytotoxic activity. The lipophilicity imparted by these groups may facilitate better interaction with cellular targets .
Case Studies
Several studies have explored the biological activity of compounds within the same class:
- Study on Antimicrobial Efficacy : A study reported a series of pyrazole-based derivatives that were evaluated for their antimicrobial properties. The most potent derivatives exhibited MIC values comparable to established antibiotics like levofloxacin .
- Cytotoxic Evaluation : Another investigation focused on hybrid derivatives containing thiadiazole and phthalimide structures, revealing enhanced cytotoxicity against cancer cell lines compared to their non-hybrid counterparts .
Q & A
Q. What are the primary synthetic routes for synthesizing this compound, and how can yield and purity be optimized?
The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Thiadiazole ring formation : Achieved via cyclization of thiosemicarbazides under acidic conditions .
- Chromeno-pyrrole core assembly : Typically involves [4+2] cycloaddition reactions, with temperature control (60–80°C) and solvent polarity (e.g., DMF or THF) critical for regioselectivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane mixtures improves purity (>95%) . Optimization requires adjusting catalysts (e.g., p-toluenesulfonic acid) and reaction times to minimize byproducts .
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- NMR (¹H and ¹³C) : Assigns proton environments (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm) and carbon backbone .
- HRMS : Validates molecular weight (expected [M+H]+ ~500–550 Da) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) . X-ray crystallography, though less common, resolves stereochemical ambiguities in chromeno-pyrrole derivatives .
Q. What preliminary assays are recommended to screen its biological activity?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K) or inflammatory targets (COX-2) using fluorogenic substrates .
- Cytotoxicity screening : Utilize MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC₅₀ values .
- Binding affinity studies : Surface plasmon resonance (SPR) quantifies interactions with proteins like BSA or DNA G-quadruplexes .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the synthesis of derivatives with modified thiadiazole substituents?
- Polar solvents (DMF, DMSO) : Enhance solubility of intermediates but may promote side reactions (e.g., hydrolysis of ethoxy groups). Optimal yields (~70–80%) are achieved in DMF at 70°C .
- Nonpolar solvents (toluene, hexane) : Reduce byproduct formation in cyclization steps but require higher temperatures (100–110°C) .
- Contradictions : Some studies report lower yields in THF due to poor intermediate stability, necessitating real-time monitoring via TLC .
Q. How can conflicting reports about its anticancer activity across cell lines be resolved?
Discrepancies often arise from:
- Cell line variability : Genetic differences (e.g., p53 status) alter drug response. Validate using isogenic cell pairs .
- Assay conditions : Serum concentration (e.g., 10% FBS vs. serum-free) affects compound bioavailability. Standardize protocols .
- Metabolic stability : Use hepatic microsome assays to assess degradation rates and adjust dosing regimens .
Q. What computational strategies predict its molecular targets and binding modes?
- Molecular docking : Use AutoDock Vina to simulate interactions with kinase domains (PDB IDs: 3LZF, 4HXZ). Focus on hydrogen bonding with the thiadiazole nitrogen .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER force field) to identify key residues (e.g., Lys268 in PI3Kγ) .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine at C7) with IC₅₀ values to guide analog design .
Q. What role does the 5-propyl-thiadiazole group play in modulating pharmacokinetic properties?
- Lipophilicity : The propyl chain increases logP by ~0.5 units, enhancing membrane permeability (Caco-2 assay data) .
- Metabolism : CYP3A4-mediated oxidation of the thiadiazole ring generates inactive metabolites; co-administration with CYP inhibitors (e.g., ketoconazole) prolongs half-life .
- Toxicity : Propyl substituents reduce hepatotoxicity compared to methyl analogs in murine models .
Methodological Notes
- Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., ATP depletion vs. apoptosis markers) to distinguish artifact-prone results .
- Derivative Design : Prioritize substituents at C2 (thiadiazole) and C3 (ethoxy) for SAR studies, as these positions significantly impact target selectivity .
- Data Reproducibility : Document reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) and biological assay parameters (e.g., passage number of cell lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
